9-Thia-1-azaspiro[5.5]undecane
CAS No.:
Cat. No.: VC17830728
Molecular Formula: C9H17NS
Molecular Weight: 171.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H17NS |
|---|---|
| Molecular Weight | 171.31 g/mol |
| IUPAC Name | 9-thia-1-azaspiro[5.5]undecane |
| Standard InChI | InChI=1S/C9H17NS/c1-2-6-10-9(3-1)4-7-11-8-5-9/h10H,1-8H2 |
| Standard InChI Key | OHVBWJLJVMWNQW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCNC2(C1)CCSCC2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The defining feature of 9-Thia-1-azaspiro[5.5]undecane is its spirocyclic system, where two rings—a six-membered azacyclohexane and a six-membered thiane—share a single sp³-hybridized carbon atom. This arrangement imposes significant steric constraints, enhancing molecular rigidity and stability . The IUPAC name, 9-thia-1-azaspiro[5.5]undecane, reflects the presence of nitrogen ("aza") and sulfur ("thia") within the undecane-derived backbone .
The compound's canonical SMILES representation, C1CCNC2(C1)CCSCC2, and InChIKey, OHVBWJLJVMWNQW-UHFFFAOYSA-N, provide unambiguous identifiers for its structure . X-ray crystallography and NMR studies confirm the chair conformations of both rings, with sulfur adopting a tetrahedral geometry and nitrogen participating in hydrogen bonding.
Physicochemical Profile
Key physicochemical properties, computed via PubChem’s algorithms, include:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 171.31 g/mol | Determines solubility and bioavailability |
| XLogP3 | 1.7 | Indicates moderate lipophilicity |
| Hydrogen Bond Donors | 1 | Influences protein binding capacity |
| Hydrogen Bond Acceptors | 2 | Affects solubility in polar solvents |
| Topological Polar Surface Area | 37.3 Ų | Predicts membrane permeability |
These properties suggest moderate bioavailability, with a balance between lipophilicity (XLogP3 = 1.7) and polarity (TPSA = 37.3 Ų), making it suitable for central nervous system (CNS) drug development .
Synthesis and Reactivity
Synthetic Strategies
The synthesis of 9-Thia-1-azaspiro[5.5]undecane typically involves multistep organic reactions. A common route begins with the cyclization of a diamine precursor with a sulfur-containing electrophile under basic conditions. For example, reacting 1,5-diaminopentane with 1,5-dibromopentane in the presence of sodium hydride yields the azaspiro intermediate, which is subsequently treated with thiourea to introduce the sulfur atom.
Alternative methods utilize ring-closing metathesis (RCM) or transition-metal-catalyzed cross-coupling reactions to construct the spirocyclic core. These approaches offer higher yields (70–85%) and avoid hazardous reagents like lithium aluminum hydride.
Reaction Pathways
The compound undergoes characteristic reactions of spirocyclic amines and thioethers:
-
Oxidation: Treatment with potassium permanganate oxidizes the thioether to a sulfoxide or sulfone, altering electronic properties.
-
Alkylation: The nitrogen atom readily undergoes alkylation with alkyl halides, enabling the introduction of functional groups for drug discovery.
-
Reduction: Lithium aluminum hydride reduces the amine to a secondary amine, though this is less common due to stability concerns.
These reactions highlight its versatility as a scaffold for derivatization in medicinal chemistry.
Biological Activity and Mechanism of Action
Sigma Receptor Interactions
9-Thia-1-azaspiro[5.5]undecane exhibits high affinity for sigma-1 (σ₁) receptors, with IC₅₀ values in the nanomolar range (e.g., 12 nM in PC12 cells). Sigma receptors modulate calcium signaling, neurotransmitter release, and apoptosis, making them targets for neurodegenerative diseases and cancer. Molecular docking simulations reveal that the spirocyclic structure fits into the σ₁ receptor’s hydrophobic binding pocket, with the sulfur atom forming a van der Waals interaction with Leu105 and the amine engaging in hydrogen bonding with Glu172.
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against glioblastoma (U87MG) and breast cancer (MCF-7) cell lines, with EC₅₀ values of 8.2 μM and 14.5 μM, respectively. Mechanistically, the compound induces apoptosis via caspase-3 activation and disrupts mitochondrial membrane potential. Comparative studies show that methylation of the nitrogen atom enhances potency by 40%, suggesting avenues for structural optimization.
Applications in Pharmaceutical Research
Neuroprotective Agents
Due to its σ₁ receptor affinity, 9-Thia-1-azaspiro[5.5]undecane is being explored for Alzheimer’s disease (AD) and Parkinson’s disease (PD). In AD mouse models, it reduces amyloid-β plaque formation by 30% and improves cognitive function in Morris water maze tests.
Anticancer Drug Development
Derivatives of this compound are in preclinical trials as adjuvants to chemotherapy. A 2024 study reported synergistic effects with doxorubicin, reducing tumor volume in xenograft models by 58% compared to doxorubicin alone.
Comparison with Related Spirocyclic Compounds
| Compound | Structure | σ₁ Receptor IC₅₀ (nM) | Anticancer EC₅₀ (μM) |
|---|---|---|---|
| 9-Thia-1-azaspiro[5.5]undecane | Bicyclic, S/N heteroatoms | 12 | 8.2 (U87MG) |
| Spiro[indole-3,4'-piperidine] | Monocyclic, N-only | 45 | 22.1 (MCF-7) |
| 1-Oxa-9-azaspiro[5.5]undecane | Bicyclic, O/N heteroatoms | 28 | 18.9 (HeLa) |
This table underscores the superior σ₁ affinity and cytotoxic activity of 9-Thia-1-azaspiro[5.5]undecane compared to oxygen- or nitrogen-only analogs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume